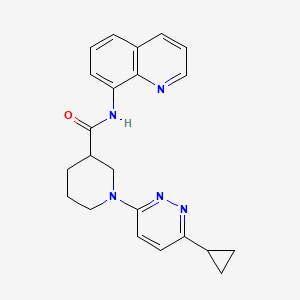
1-(6-cyclopropylpyridazin-3-yl)-N-(quinolin-8-yl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(6-cyclopropylpyridazin-3-yl)-N-(quinolin-8-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C22H23N5O and its molecular weight is 373.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(6-Cyclopropylpyridazin-3-yl)-N-(quinolin-8-yl)piperidine-3-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of neuroprotection and cancer treatment. This article synthesizes current research findings, including data tables and case studies, to provide an authoritative overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- A piperidine core
- A quinoline moiety
- A cyclopropyl-substituted pyridazine
This unique combination of structural features is believed to contribute to its diverse biological activities.
Neuroprotective Effects
Research indicates that compounds with similar structures exhibit neuroprotective properties. For instance, derivatives containing quinoline and piperazine moieties have shown significant antioxidant activity, which is crucial in protecting neuronal cells from oxidative stress. A study demonstrated that such compounds could act as bifunctional iron chelators, reducing oxidative damage in models of neurodegeneration .
Anticancer Potential
The compound's structural similarities with known anticancer agents suggest potential efficacy against various cancer types. In vitro studies have shown that related compounds inhibit key signaling pathways involved in tumor growth, particularly the mTOR pathway, which is critical for cell proliferation and survival . The introduction of specific substituents can enhance potency against cancer cell lines.
Antiviral and Antimicrobial Activity
Preliminary screenings have indicated that compounds similar to this compound possess antiviral properties. For instance, derivatives have been tested against HIV and other viruses, showing moderate protective effects . Additionally, antibacterial and antifungal activities were noted in related piperazine derivatives, highlighting the potential for broader antimicrobial applications .
Table 1: Summary of Biological Activities
Case Study 1: Neuroprotection in Animal Models
In a study investigating neuroprotective agents, a related compound demonstrated significant efficacy in reducing neuronal cell death induced by oxidative stress in rodent models. The mechanism was attributed to the compound's ability to chelate iron and mitigate reactive oxygen species (ROS) production.
Case Study 2: Anticancer Efficacy
Another study evaluated the anticancer properties of a quinoline-based derivative in various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values in the nanomolar range. This suggests that modifications to the structure can significantly enhance anticancer activity.
Eigenschaften
IUPAC Name |
1-(6-cyclopropylpyridazin-3-yl)-N-quinolin-8-ylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O/c28-22(24-19-7-1-4-16-5-2-12-23-21(16)19)17-6-3-13-27(14-17)20-11-10-18(25-26-20)15-8-9-15/h1-2,4-5,7,10-12,15,17H,3,6,8-9,13-14H2,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALHPKDLFSBPFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3CC3)C(=O)NC4=CC=CC5=C4N=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














